molecular formula C11H10F12O3 B15092046 1H,1H,7H-Perfluorohexyl propyl carbonate

1H,1H,7H-Perfluorohexyl propyl carbonate

Cat. No.: B15092046
M. Wt: 418.18 g/mol
InChI Key: ROAFPHKWWCKWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H,7H-Perfluorohexyl propyl carbonate is a chemical compound provided for research purposes within the scientific community's investigation of per- and polyfluoroalkyl substances (PFAS). This high-purity compound, with CAS Number 1980076-66-1 and molecular formula C11H10F12O3, is part of a broad class of synthetic fluorinated substances studied for their unique properties, which include oil and water repellence, chemical stability, and the ability to reduce surface tension . Researchers are actively developing and refining high-throughput analytical methods, such as those employing UHPLC-Q/Orbitrap High-Resolution Mass Spectrometry, to detect and quantify a wide range of PFAS in various matrices, including human plasma and environmental samples . The study of such compounds is critical due to the extreme environmental persistence of some PFAS and ongoing research into their potential impacts on human and ecosystem health . This reagent is intended for use in controlled laboratory settings by qualified researchers. It is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the Safety Data Sheet and adhere to all relevant safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F12O3

Molecular Weight

418.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propyl carbonate

InChI

InChI=1S/C11H10F12O3/c1-2-3-25-6(24)26-4-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h5H,2-4H2,1H3

InChI Key

ROAFPHKWWCKWKC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

The Significance of Fluorine Chemistry in Contemporary Organic and Materials Science

Fluorine chemistry has become a cornerstone of innovation in both organic and materials science due to the unique and powerful effects the fluorine atom imparts upon a molecule. smolecule.comsmolecule.com As the most electronegative element, fluorine's incorporation into organic structures creates carbon-fluorine bonds that are among the strongest in organic chemistry. smolecule.com This bond strength results in compounds with exceptional thermal and oxidative stability, as well as high resistance to chemical degradation. smolecule.comsmolecule.com

These characteristics are highly sought after in the development of advanced materials. smolecule.com For instance, fluorinated polymers are renowned for their use in creating non-stick, water-repellent coatings and are integral to various industries. researchgate.net The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its electronic and steric parameters, which is a critical strategy in the design of pharmaceuticals, agrochemicals, and functional materials. smolecule.comgoogle.com The applications for organofluorine compounds are diverse, ranging from liquid crystals and surfactants to specialized materials for the aerospace industry. smolecule.comvwr.com

Structural Classification and Nomenclature of Fluorinated Carbonates: Focus on Linear Perfluoroalkyl Substituted Analogues

Fluorinated carbonates are a class of organic compounds that contain a carbonate group (-O-C(=O)-O-) and one or more fluorine atoms. They can be broadly classified into cyclic and linear (or acyclic) structures. acs.orgwikipedia.org 1H,1H,7H-Perfluorohexyl propyl carbonate falls into the category of linear perfluoroalkyl-substituted analogues.

The nomenclature of this compound provides specific details about its structure:

Carbonate: This indicates the central functional group is an ester of carbonic acid.

Propyl: This refers to the three-carbon alkyl group (CH₃CH₂CH₂-) attached to one of the carbonate's oxygen atoms.

1H,1H,7H-Perfluorohexyl: This describes the six-carbon chain attached to the other oxygen. The "perfluoro-" prefix would typically mean all hydrogens on the alkyl chain are replaced by fluorine. However, the "1H,1H,7H-" locants specify the positions where hydrogen atoms remain, indicating a partially fluorinated or polyfluoroalkyl chain rather than a true perfluoroalkyl chain. This partial fluorination is a key structural feature.

Linear fluorinated carbonates are characterized by a carbonate ester linkage flanked by at least one fluorinated alkyl chain. The degree and position of fluorination on these chains significantly influence the molecule's properties, such as polarity, viscosity, and electrochemical stability. acs.org

Current Academic Research Trajectories in Carbonate Chemistry Relevant to 1h,1h,7h Perfluorohexyl Propyl Carbonate

Carbonylation Strategies for Formation of the Carbonate Linkage

The creation of the carbonate group is a critical step in the synthesis of this compound. Various methods have been developed, with a significant focus on environmentally benign reagents.

Utilization of Carbon Dioxide as a C1 Synthon

Carbon dioxide (CO2) is an attractive C1 synthon for carbonate synthesis due to its abundance, low cost, and non-toxic nature. rsc.org The direct synthesis of dialkyl carbonates from alcohols and CO2 is a key approach. researchgate.net This reaction, however, is often limited by equilibrium, necessitating methods for water removal to drive the reaction forward. frontiersin.org

One common strategy involves the reaction of alcohols with CO2 in the presence of an alkylating agent, such as an alkyl halide. mdpi.comacs.org In this three-component coupling reaction, an alcohol is deprotonated by a base to form an alkoxide, which then reacts with CO2 to form a carbonate anion. This anion subsequently undergoes nucleophilic substitution with an alkyl halide to yield the asymmetric carbonate. mdpi.com

The choice of base is crucial for the efficiency of this reaction. Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) have been used effectively. mdpi.comacs.org The reaction of alcohols and CO2 can be promoted by using co-reagents that bypass the formation of water. mdpi.com For instance, alcohols can be activated by bases to generate a species that readily reacts with CO2 to form a hemi-carbonate, which then reacts with a halide reagent. mdpi.com

Catalytic systems are also employed to facilitate the use of CO2. Cerium oxide (CeO2) has been shown to catalyze the direct synthesis of dialkyl carbonates from alcohols and low-pressure CO2, particularly when coupled with a dehydration process like acetonitrile (B52724) hydration. elsevierpure.com Ionic liquids have also been investigated as catalysts for CO2 conversion, demonstrating potential in promoting reactions with nucleophiles like alcohols. frontiersin.org

ReactantsReagents/CatalystsKey Features
Alcohol, CO2, Alkyl HalideK2CO3, Tetrabutylammonium iodideThree-component coupling for mixed carbonate synthesis. mdpi.com
Alcohol, CO2, Alkyl HalideCs2CO3Efficient for coupling aliphatic alcohols. acs.org
Alcohol, CO2CeO2Catalytic synthesis combined with in-situ water removal. frontiersin.orgelsevierpure.com
Alcohol, CO2Ionic LiquidsPotential for CO2 activation and conversion. frontiersin.org

Alternative Carbonylation Reagents and Protocols

While CO2 is a desirable reagent, other carbonylation methods are also utilized. Historically, phosgene (B1210022) was a common reagent for carbonate synthesis, but its high toxicity has led to the development of safer alternatives. mdpi.com

One such alternative is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent can be used to activate diols to form bis-carbonylimidazolides, which are stable solids. These can then undergo step-growth polymerization with other diols, catalyzed by cesium fluoride (B91410), to produce polycarbonates. researchgate.net This method avoids the use of stoichiometric additives and proceeds under mild conditions. researchgate.net

Transesterification is another important route for synthesizing different organic carbonates. For example, dimethyl carbonate can be reacted with other alcohols to produce various organic carbonates. frontiersin.org This method can be driven to high yields by using a large excess of the starting carbonate. frontiersin.org

Regioselective Introduction of the 1H,1H,7H-Perfluorohexyl Moiety

The introduction of the fluorinated alkyl chain is a defining step in the synthesis of the target compound. This can be achieved through various perfluoroalkylation techniques or by starting with pre-fluorinated building blocks.

Perfluoroalkylation and Polyfluoroalkylation Approaches in Organic Synthesis

The incorporation of fluorine into organic molecules significantly alters their chemical and physical properties. researchgate.net While direct fluorination of carbonates using molecular fluorine has been explored, it can lead to a mixture of products and issues with selectivity. tandfonline.comtandfonline.com For instance, the direct fluorination of dimethyl carbonate yields monofluorinated, difluorinated, and trifluorinated products. tandfonline.com

More controlled methods for introducing perfluoroalkyl groups are often preferred. Recent advances have focused on developing catalytic methods for the synthesis of fluoroalkyl ketones, which can be precursors to other fluorinated compounds. researchgate.net These methods aim to overcome the challenges associated with the strong electron-withdrawing nature of fluoroalkyl groups. researchgate.net Enantioselective perfluoroalkylation methods are also an area of active research, aiming to produce chiral fluorinated molecules. nih.gov

Derivatization from Fluorinated Alcohols or Halides

A more direct and common approach for synthesizing compounds like this compound involves the use of a fluorinated alcohol as a starting material. The key precursor for the perfluorohexyl moiety is 1H,1H,7H-dodecafluoroheptan-1-ol. mdpi.comnist.govfishersci.ca

This fluorinated alcohol can be reacted with a suitable carbonate precursor. For instance, it can be coupled with a propyl-containing carbonate synthon. The synthesis of asymmetric carbonates often involves the reaction of an alcohol with an alkyl halide in the presence of a base and a carbonyl source. mdpi.com In the context of this compound, this could involve the reaction of 1H,1H,7H-dodecafluoroheptan-1-ol with a propyl halide and a carbonate source.

The synthesis of fluorinated carbonates can also be achieved by reacting a fluorinated alcohol with a chloroformate, although this involves the use of phosgene derivatives. organic-chemistry.org Alternatively, the reaction of a fluorinated alcohol with an activated carbonate, such as a derivative of 1,1'-carbonyldiimidazole, could be a viable route. researchgate.net

PrecursorReagent/MethodResulting Moiety
Dimethyl CarbonateMolecular FluorineMixture of fluorinated methyl groups. tandfonline.com
1H,1H,7H-dodecafluoroheptan-1-olPropyl halide, CO2, Base1H,1H,7H-Perfluorohexyl group attached to a propyl carbonate.
Fluorinated AlcoholChloroformateFluorinated carbonate. organic-chemistry.org

Catalytic Systems and Reaction Environment Optimization for Carbonate Synthesis

The efficiency and selectivity of carbonate synthesis are highly dependent on the catalytic system and the reaction conditions.

For syntheses involving CO2, the choice of catalyst is critical. As mentioned, cerium oxide has proven effective for the direct synthesis of dialkyl carbonates. elsevierpure.com The catalytic activity of metal-based systems can be influenced by the metal center and the ligands. For example, in the synthesis of poly(propylene carbonate), the electronic environment of the central aluminum atom in a porphyrin complex, adjusted by ligand modifications, can tune the catalytic performance. rsc.org

In reactions involving the coupling of alcohols, CO2, and alkyl halides, the base and any phase-transfer catalysts play a significant role. Tetrabutylammonium iodide is often used as a phase-transfer catalyst in conjunction with an inorganic base like K2CO3 to facilitate the reaction between the alcohol-derived carbonate anion and the alkyl halide. mdpi.com

The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and selectivity. rsc.orgresearchgate.net For instance, in the synthesis of propylene carbonate from propylene oxide and CO2, the reaction was found to be under kinetic control within a certain pressure range, and a pseudo-first-order kinetics with respect to the propylene oxide concentration was observed. researchgate.net Factorial design experiments can be a useful tool for systematically optimizing reaction parameters to significantly increase product conversion. rsc.org

The reaction solvent can also have a profound effect. While some syntheses are performed neat, others utilize solvents to improve solubility and control reactivity. The choice of solvent can influence the reaction pathway and the stability of intermediates.

Catalyst/SystemReaction TypeRole/Effect
Cerium Oxide (CeO2)Alcohol + CO2Heterogeneous catalyst for direct carbonate synthesis. elsevierpure.com
Aluminum Porphyrin ComplexesEpoxide + CO2Catalytic performance tunable by ligand modification. rsc.org
K2CO3 / Tetrabutylammonium iodideAlcohol + CO2 + Alkyl HalideBase and phase-transfer catalyst system. mdpi.com
Cesium Fluoride (CsF)Bis-carbonylimidazolide + DiolEfficient catalyst for step-growth polymerization. researchgate.net

Development and Performance of Homogeneous Catalysts (e.g., Metal Complexes, Organocatalysts)

Homogeneous catalysis offers a powerful approach for the synthesis of organic carbonates, providing high efficiency and selectivity under mild reaction conditions. Research in this area has explored both metal-based complexes and metal-free organocatalysts.

Metal complexes, particularly those involving iron and aluminum, have been investigated for carbonate synthesis. For instance, C-scorpionate iron(II) complexes have been shown to be effective catalysts for the production of cyclic carbonates from CO2 cycloaddition to epoxides, achieving excellent yields of up to 98% under mild conditions (80 °C; 1–8 bar) when used in conjunction with an ionic liquid medium. mdpi.comresearchgate.net Similarly, bifunctional aluminum porphyrin complexes have been designed for the copolymerization of propylene oxide and carbon dioxide to produce poly(propylene carbonate). rsc.org The catalytic activity of these systems can be fine-tuned by modifying the electronic environment of the central metal atom. rsc.org

Organocatalysis has emerged as a particularly promising field, offering metal-free alternatives that can be as efficient and selective as their metal-based counterparts. mpg.de One-component bifunctional organocatalysts, such as 1,3-dimethylimidazolium (B1194174) iodide, have demonstrated high efficiency in synthesizing a variety of monosubstituted cyclic carbonates. researchgate.net These catalysts can achieve high yields with low catalyst loading (1 mol%) under relatively mild conditions (80 °C, 20 bar CO2) within an hour. researchgate.net Another innovative approach is the "photo-on-demand" synthesis method, which uses light to drive the reaction between a fluoroalcohol and chloroform (B151607) in the presence of an organic base, offering a safe and simple route to produce fluoroalkyl carbonates in large quantities. kobe-u.ac.jp This method avoids the use of toxic phosgene, a reagent in conventional carbonate synthesis. kobe-u.ac.jp

The table below summarizes the performance of selected homogeneous catalysts in carbonate synthesis reactions.

Catalyst TypeSpecific Catalyst ExampleSubstratesProductKey Performance Metrics
Metal Complex C-scorpionate iron(II) complexEpoxides + CO2Cyclic CarbonatesUp to 98% yield at 80°C, 1-8 bar. mdpi.com
Metal Complex Bifunctional aluminum porphyrinPropylene oxide + CO2Poly(propylene carbonate)Adjustable performance based on ligand structure. rsc.org
Organocatalyst 1,3-Dimethylimidazolium iodideEpoxides + CO2Cyclic Carbonates>99% selectivity with 1 mol% catalyst at 80°C, 20 bar. researchgate.net
Organocatalyst Organic Base (in photo-on-demand method)Fluoroalcohol + ChloroformFluoroalkyl CarbonateEnables large-scale, safe synthesis without phosgene. kobe-u.ac.jp

Advancements in Heterogeneous Catalysis for Efficient Production

Heterogeneous catalysts are highly valued in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Significant advancements have been made in developing solid catalysts for carbonate synthesis.

One approach involves supporting a catalytically active species on a solid matrix. A chitin-supported potassium iodide (KI) catalyst system, for example, has shown high efficiency for the cycloaddition of CO2 to epoxides. researchgate.net The performance of this system can be further enhanced by the addition of an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), enabling the process to be scaled up to a multigram level. researchgate.net The catalyst demonstrates good reusability over multiple cycles. researchgate.net

Biomass-derived materials are also being explored as sustainable supports for catalysts. Magnetically separable chitosan (B1678972) modified with a Co(II) complex has been fabricated for the direct synthesis of cyclic carbonates from olefins and CO2, using O2 as the oxidant. mdpi.com Other heterogeneous base catalysts, such as alkaline-earth metal oxides (e.g., MgO, CaO), hydrotalcites, and zeolites, have been effectively used in the transesterification of glycerol (B35011) with dialkyl carbonates to produce glycerol carbonate. mdpi.com These solid base catalysts offer a recyclable and easily separable alternative to homogeneous systems. mdpi.com

The following table highlights examples of heterogeneous catalysts and their performance in carbonate production.

Catalyst TypeSpecific Catalyst SystemReactionKey Performance Metrics & Advantages
Supported Catalyst Chitin-supported KI with DBU additiveCycloaddition of CO2 to epoxidesEnables multigram scale-up; catalyst is reusable. researchgate.net
Biomass-based Catalyst Co(II) complex on magnetically separable chitosanDirect synthesis of cyclic carbonates from olefins + CO2Utilizes a sustainable, biomass-based support. mdpi.com
Solid Base Catalyst Alkaline-earth metal oxides (MgO, CaO)Transesterification of glycerolFacile separation and reusability of the catalyst. mdpi.com
Zeolites Zeolite-based catalystsTransesterification of glycerolOffers advantages over homogeneous base catalysts. mdpi.com

Exploration of Sustainable Solvents and Alternative Reaction Media (e.g., Supercritical Carbon Dioxide)

The push for greener chemical processes has led to the investigation of sustainable solvents and alternative reaction media to replace traditional, often hazardous, organic solvents. researchgate.netrsc.org Supercritical carbon dioxide (scCO2) has emerged as a particularly attractive medium for carbonate synthesis. epa.gov

Supercritical CO2 is non-toxic, non-flammable, inexpensive, and readily available. researchgate.net It exhibits properties of both a liquid and a gas, allowing it to dissolve reactants while maintaining low viscosity for enhanced mass transport. researchgate.net In the context of carbonate synthesis, scCO2 can act as both a solvent and a reactant. epa.govrecercat.cat Its use has been shown to significantly accelerate reaction kinetics for the formation of polycarbonates from epoxides and CO2, while also improving the quality of the resulting polymer, such as increasing the carbonate content and yield. recercat.cat

Reaction MediumKey AdvantagesExample Application
Supercritical CO2 (scCO2) Non-toxic, non-flammable, recyclable; acts as both solvent and reactant. epa.govresearchgate.netSynthesis of polycarbonates from epoxides and CO2. recercat.cat
Supercritical CO2 (scCO2) Enhances reaction rates and improves product quality (e.g., higher carbonate content). recercat.catRing-opening copolymerization processes. recercat.cat
Supercritical CO2 (scCO2) Allows for spontaneous product separation and continuous catalyst recycling. Propylene carbonate synthesis from propylene oxide and CO2.
Organic Carbonates Serve as green, biodegradable solvent alternatives to hazardous media. researchgate.netrsc.orgVarious applications in organic synthesis. rsc.org

Formation Mechanisms of Interfacial Layers (e.g., Solid Electrolyte Interphase, Cathode Electrolyte Interphase) in Electrochemical DevicesThe specific role and contribution of this compound to the formation, composition, and properties of the Solid Electrolyte Interphase (SEI) or Cathode Electrolyte Interphase (CEI) in electrochemical devices have not been documented in the available search results.

Due to the absence of specific data for "this compound," the generation of an article that is both scientifically accurate and strictly adheres to the provided outline is not feasible.

Computational and Theoretical Chemistry Studies on Fluorinated Alkyl Carbonates

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods could provide deep insights into the stability and reactivity of 1H,1H,7H-Perfluorohexyl propyl carbonate.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter that correlates with the electrochemical stability of a molecule. A larger gap generally implies greater stability. For a molecule like this compound, the position of the fluorine atoms would significantly influence the energies of these frontier orbitals. Theoretical calculations would be necessary to determine these values and, by extension, predict its resistance to oxidation and reduction.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as no specific data has been found in scientific literature.

ParameterCalculated Value (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO GapData Not Available

The electrochemical stability window (ESW) defines the voltage range over which an electrolyte can operate without significant degradation. For fluorinated carbonates, computational methods can predict the oxidation and reduction potentials, which determine the limits of the ESW. By calculating the energetics of various decomposition pathways, researchers can identify the most likely mechanisms of degradation under electrochemical stress. Such studies on this compound would be invaluable for assessing its potential use in energy storage devices.

Table 2: Hypothetical Electrochemical Properties of this compound This table is for illustrative purposes only, as no specific data has been found in scientific literature.

PropertyPredicted Value (V)
Oxidation PotentialData Not Available
Reduction PotentialData Not Available
Electrochemical Stability WindowData Not Available

Molecular Dynamics Simulations for Solvent-Solute Interactions and Solvation Structures

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal how it interacts with other molecules, such as solvents and ions. This would be crucial for understanding its properties in a liquid state, including its solvation structure and transport properties. The partially fluorinated alkyl chain would likely lead to complex and interesting solvation behaviors that could only be elucidated through such simulations.

Theoretical Modeling of Fluorination Effects on Intermolecular Forces and Molecular Conformation

The substitution of hydrogen with fluorine atoms has profound effects on a molecule's properties. Theoretical modeling can be used to systematically study how the perfluorohexyl group in this compound influences its intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. Furthermore, these models can predict the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between different conformations. This information is key to understanding its macroscopic physical properties like boiling point, viscosity, and density.

Advanced Analytical Techniques for Structural and Behavioral Elucidation of Fluorinated Carbonates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and purity assessment of 1H,1H,7H-Perfluorohexyl propyl carbonate. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, while ¹⁹F NMR is particularly crucial for detailing the fluorinated segments of the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons in the propyl group and the methylene (B1212753) group adjacent to the perfluorohexyl chain. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and fluorinated carbon atoms.

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton. The presence of the highly electronegative fluorine atoms significantly influences the chemical shifts of the carbons in the perfluorohexyl chain, causing them to appear at higher chemical shifts (downfield) compared to their non-fluorinated counterparts. The carbonyl carbon of the carbonate group will also exhibit a characteristic chemical shift.

¹⁹F NMR spectroscopy is essential for confirming the structure of the perfluorohexyl group. The spectrum will display a series of multiplets, with the chemical shifts and coupling constants providing precise information about the position of each fluorine atom along the chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Specific experimental data for this compound is not readily available in the searched literature. The following are predicted values based on the analysis of similar structures.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
O-CH₂ -CH₂-CH₃4.2 - 4.4Triplet
O-CH₂-CH₂ -CH₃1.7 - 1.9Sextet
O-CH₂-CH₂-CH₃ 0.9 - 1.1Triplet
CF₂(CF₂)₄CH₂ -O4.5 - 4.7Triplet
CF₂(CF₂)₄CH₂ -O6.0 - 6.5Triplet of triplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Specific experimental data for this compound is not readily available in the searched literature. The following are predicted values based on the analysis of similar structures.)

CarbonPredicted Chemical Shift (ppm)
C =O154 - 156
O-CH₂ -CH₂-CH₃68 - 70
O-CH₂-CH₂ -CH₃22 - 24
O-CH₂-CH₂-CH₃ 10 - 12
CF₂(CF₂)₄CH₂ -O60 - 65 (triplet)
C F₂(CF₂)₄CH₂-O105 - 125 (multiplets)
CF₂(CF₂)₄C H₂-O108 - 112 (triplet)

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is pivotal for identifying functional groups and monitoring reaction progression in the synthesis and application of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is dominated by strong absorption bands characteristic of the carbonate and perfluoroalkyl groups. A prominent, sharp peak corresponding to the C=O stretching vibration of the carbonate group is expected in the region of 1750-1800 cm⁻¹. The C-O stretching vibrations of the carbonate will also be visible. The most intense bands in the spectrum will likely be associated with the C-F stretching vibrations of the perfluorohexyl group, typically found in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the propyl and methylene groups will appear in the 2800-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch of the carbonate group is also Raman active. The symmetric stretching of the C-F bonds in the perfluoroalkyl chain often gives rise to a strong and characteristic Raman signal. Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Specific experimental data for this compound is not readily available in the searched literature. The following are characteristic ranges for the specified functional groups.)

Functional GroupFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Vibration Mode
C=O (Carbonate)1750 - 18001750 - 1800Stretching
C-O (Carbonate)1200 - 1300ActiveStretching
C-F (Perfluoroalkyl)1100 - 1300Strong, characteristic peaksStretching
C-H (Alkyl)2800 - 3000ActiveStretching

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Interfacial Layer Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, particularly when used in applications such as electrolytes for batteries, XPS is crucial for analyzing the composition of the solid electrolyte interphase (SEI) layer formed on electrode surfaces.

The XPS spectrum will show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). High-resolution spectra of the C 1s region can be deconvoluted to identify different carbon environments, such as C-C/C-H, C-O, C=O, and C-F bonds. The binding energy of the C 1s peak increases with the number of fluorine atoms attached to the carbon due to the high electronegativity of fluorine. This allows for the differentiation of -CH₂-, -CF₂-, and -CF₃ groups. The O 1s spectrum can distinguish between the oxygen atoms in the carbonate group (C=O and C-O). The F 1s spectrum will show a strong peak characteristic of covalent C-F bonds.

Table 4: Expected Binding Energies in XPS for this compound (Note: Specific experimental data for this compound is not readily available in the searched literature. The following are typical binding energy ranges for the specified chemical states.)

ElementCore LevelChemical StateExpected Binding Energy (eV)
CarbonC 1sC-C, C-H284.8 - 285.5
C-O286.0 - 287.0
C=O288.5 - 289.5
C-F289.0 - 291.0
CF₂291.0 - 293.0
OxygenO 1sC=O 531.5 - 532.5
C-O -C533.0 - 534.0
FluorineF 1sC-F688.0 - 690.0

Electrochemical Methods (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Performance and Stability Characterization

Electrochemical methods are essential for evaluating the performance and stability of this compound, especially in its potential application as a component of electrolytes in electrochemical devices like lithium-ion batteries.

Cyclic Voltammetry (CV): Cyclic voltammetry is used to determine the electrochemical stability window of the electrolyte. For a fluorinated carbonate, a wide electrochemical window is generally expected. The oxidation potential is typically higher than that of non-fluorinated analogues due to the electron-withdrawing effect of the fluorine atoms, which lowers the energy of the highest occupied molecular orbital (HOMO). The reduction potential is also of interest to understand its stability against reductive decomposition on the anode.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to study the interfacial properties and ionic conductivity of the electrolyte. By applying a small AC voltage perturbation and measuring the current response over a range of frequencies, a Nyquist plot is generated. This plot can be fitted to an equivalent circuit model to extract parameters such as the bulk resistance of the electrolyte (related to ionic conductivity), the charge-transfer resistance at the electrode-electrolyte interface, and the resistance of the SEI layer. In electrolytes containing fluorinated carbonates, the formation of a stable, low-resistance SEI is often a key factor for improved battery performance.

Table 5: Key Parameters from Electrochemical Analysis of Fluorinated Carbonate Electrolytes (Note: Specific experimental data for this compound is not available. The table outlines the parameters that would be determined from these analyses.)

Electrochemical MethodParameterSignificance
Cyclic Voltammetry (CV)Anodic Stability Limit (V)Indicates resistance to oxidation at the cathode.
Cathodic Stability Limit (V)Indicates resistance to reduction at the anode.
Electrochemical Impedance Spectroscopy (EIS)Ionic Conductivity (S/cm)Measures the ability of the electrolyte to conduct ions.
Charge-Transfer Resistance (Ω)Represents the kinetic barrier for electrochemical reactions at the electrode surface.
SEI Resistance (Ω)Indicates the ionic resistance of the passivation layer on the electrode.

Future Research Directions and Unexplored Avenues for 1h,1h,7h Perfluorohexyl Propyl Carbonate

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of chemical manufacturing processes. wikipedia.orgwordpress.comprimescholars.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.orgskpharmteco.com For a synthesis to be considered "green," it should be designed to be efficient, reduce waste, and utilize less hazardous substances. jk-sci.com

Current synthetic routes to fluorinated carbonates often involve multi-step processes with the use of hazardous reagents and the generation of significant waste. Future research should focus on developing synthetic pathways that are not only efficient in terms of yield but also in atom economy. primescholars.com

Potential Research Avenues:

Direct Carbonation with CO2: Investigating the direct synthesis from 1H,1H,7H-perfluorohexan-1-ol, propanol, and carbon dioxide would be a highly atom-economical route. Research into catalytic systems that can facilitate this transformation under mild conditions is a key area of exploration.

Enzymatic Synthesis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. nih.gov Research into identifying or engineering enzymes that can catalyze the formation of 1H,1H,7H-Perfluorohexyl propyl carbonate could lead to a highly selective and environmentally benign process. nih.govnih.gov

Safer Fluorinating Agents: A significant breakthrough in the sustainable production of fluorochemicals involves avoiding the hazardous hydrogen fluoride (B91410) (HF) gas. ox.ac.ukox.ac.uk Research inspired by biomineralization has shown the potential of using solid-state calcium fluoride (CaF2) activated by a mechanochemical process to create a fluorinating agent, dubbed Fluoromix, which can be used to synthesize a wide range of fluorochemicals with high yields. ox.ac.ukox.ac.uk Adapting such innovative and safer fluorination technologies for the synthesis of precursors to this compound is a promising direction.

Synthetic Strategy Key Advantages Research Focus
Direct CarbonationHigh atom economy, utilization of CO2Development of efficient catalysts for the three-component reaction.
Enzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally benignScreening and engineering of suitable enzymes (e.g., lipases, carbonic anhydrases).
Safer Fluorinating AgentsAvoidance of hazardous reagents like HF gas, increased safetyApplication of novel fluorinating agents like Fluoromix for precursor synthesis.

Integration into Novel Multifunctional Material Systems Beyond Current Applications

The incorporation of fluorine into polymers and materials can lead to a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and specific electrical properties. mdpi.comnih.gov These characteristics make fluorinated compounds like this compound ideal candidates for integration into advanced, multifunctional material systems.

Potential Research Avenues:

Smart Polymers and Coatings: Fluorinated polymers are being explored as "smart materials" for various applications, including biomedical devices. mdpi.comresearchgate.netacs.orgsemanticscholar.org Incorporating this compound as a monomer or an additive could lead to the development of surfaces with tunable properties, such as stimuli-responsive wetting or controlled release of active agents.

Self-Healing Materials: The unique intermolecular forces associated with fluorinated segments can be harnessed to design self-healing polymers. nih.gov Research indicates that dipolar interactions between C-F bonds and other polar groups can facilitate autonomous, multicycle self-healing under ambient conditions. nih.gov The carbonate and perfluorohexyl groups in this compound could be strategically utilized to create polymers with intrinsic self-healing capabilities for applications in coatings and elastomers. rsc.orgbohrium.comresearchgate.netresearchgate.net

Gas Separation Membranes: Fluorinated and perfluorinated polymers are known for their potential in gas separation membranes due to their high chemical and thermal stability. google.commdpi.com The specific structure of this compound could be leveraged to create membranes with tailored pore structures and surface properties, potentially enhancing selectivity for gases like carbon dioxide. newatlas.comacs.orgwikipedia.org

Material System Potential Functionality Key Properties Contributed by the Compound
Smart CoatingsStimuli-responsive surfaces, anti-fouling coatingsLow surface energy, chemical inertness, tailored polarity.
Self-Healing PolymersAutonomous repair of mechanical damageDipolar interactions from C-F bonds, potential for reversible cross-linking.
Gas Separation MembranesEnhanced selectivity for specific gases (e.g., CO2)Tunable free volume, chemical and thermal stability.

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Process Efficiency

The synthesis of unsymmetrical carbonates like this compound with high selectivity and efficiency is a significant challenge. The development of advanced catalytic systems is crucial to overcoming this hurdle and enabling large-scale, cost-effective production.

Potential Research Avenues:

Asymmetric Catalysis: For applications where chirality is important, the development of asymmetric catalytic systems for the synthesis of optically active fluorinated carbonates is a key research area. Chiral Salen-metal complexes have shown promise in the synthesis of chiral cyclic carbonates from CO2 and racemic epoxides. acs.orgmdpi.com Similar strategies could be explored for the synthesis of chiral analogues of this compound.

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported catalysts, offers advantages in terms of catalyst recovery and reuse. researchgate.net Research into designing MOFs with specific active sites for carbonate formation or fluorination could lead to highly efficient and recyclable catalytic systems.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for conducting reactions between reactants in immiscible phases. acs.orgscienceinfo.comcrdeepjournal.org This approach could be particularly useful for the synthesis of this compound, potentially allowing for the use of inexpensive inorganic bases and milder reaction conditions. acsgcipr.orgalfachemic.com

Computational Catalyst Design: Advances in computational chemistry allow for the in-silico design and screening of catalysts. rsc.orgresearchgate.netyoutube.com This approach can accelerate the discovery of novel catalysts with enhanced activity and selectivity for the synthesis of fluorinated carbonates, reducing the need for extensive experimental screening.

Catalytic System Key Advantages Potential for this compound Synthesis
Asymmetric CatalysisProduction of enantiomerically pure compoundsSynthesis of chiral versions for specialized applications (e.g., pharmaceuticals, advanced materials).
Heterogeneous CatalysisEase of separation, reusability, process intensificationDevelopment of robust and recyclable catalysts for continuous flow production. vapourtec.comprimescholars.com
Phase-Transfer CatalysisMild reaction conditions, use of inexpensive reagentsEnabling efficient reaction between fluorinated alcohols and propyl chloroformate or similar precursors.
Computational DesignAccelerated catalyst discovery, mechanistic insightsRational design of catalysts with optimized activity and selectivity for the specific carbonate synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing 1H,1H,7H-perfluorohexyl propyl carbonate, and how can reaction conditions be optimized?

The synthesis of perfluorinated carbonates typically involves transesterification or CO₂ addition reactions. For example, analogous routes for propylene carbonate derivatives (e.g., ethyl propyl carbonate) use catalysts like immobilized lipases (e.g., Novozym 435) under mild temperatures (40–60°C) . For fluorinated analogs, inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., dimethylformamide) are critical to avoid hydrolysis of perfluoroalkyl intermediates. Reaction optimization should focus on:

  • Catalyst selection : Metal alkoxides (e.g., NaOCH₃) or phase-transfer catalysts to enhance fluorophilic reactivity.
  • CO₂ utilization : High-pressure reactors (5–10 bar) to favor carbonate formation via cycloaddition with epoxides .
  • Purification : Distillation under reduced pressure or fluorous-phase extraction to isolate the target compound from unreacted perfluorohexyl alcohols.

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹⁹F NMR is indispensable for confirming perfluorohexyl chain integrity (δ −70 to −120 ppm for CF₂/CF₃ groups) .
  • FTIR : Peaks at ~1,740 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C-F stretches) validate carbonate and fluorous moieties.
  • GC-MS : Quantify residual solvents or side products (e.g., propyl alcohol) with electron-capture detectors for enhanced fluorocarbon sensitivity.
  • Elemental analysis : Verify fluorine content (theoretical ~67% for C₁₀H₇F₁₃O₃) to confirm stoichiometric consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While no acute toxicity is reported for similar perfluorohexyl alcohols , precautions include:

  • PPE : Nitrile gloves, fluoropolymer-coated lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks during solvent evaporation.
  • Storage : Airtight containers in cool (<25°C), dry environments to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound perform as a fluorous solvent or additive in electrochemical sensors?

Fluorous carbonates enhance ion-selective membrane stability in potentiometric sensors. For example, perfluorohexyl-doped membranes exhibit:

  • Reduced OH⁻ interference : Selectivity coefficients (log Kₚₒₜ) for Cl⁻ over OH⁻ reach −3.03 due to fluorophilic ionophores .
  • Alkaline resistance : Membranes retain functionality in 0.1 M NaOH, making them suitable for high-pH environments .
  • Methodological steps :
    • Prepare a perfluoroperhydrophenanthrene matrix doped with 5–10 wt% fluorophilic borate/phosphine salts.
    • Cast membranes onto Pt electrodes and precondition in 0.1 M NaCl for 24 hours.
    • Validate selectivity via the separate solution method (e.g., IUPAC guidelines).

Q. What challenges arise in reconciling conflicting data on the compound’s thermal stability across studies?

Discrepancies in decomposition temperatures (e.g., 200–300°C ranges) may stem from:

  • Impurity profiles : Trace water or alcohols accelerate hydrolysis at elevated temperatures. Use Karl Fischer titration to ensure anhydrous conditions .
  • Analytical methods : Thermogravimetric analysis (TGA) under nitrogen vs. air can yield divergent results due to oxidative degradation pathways.
  • Resolution : Standardize testing protocols (e.g., heating rate 10°C/min, N₂ purge) and cross-validate with differential scanning calorimetry (DSC) for enthalpy changes.

Q. How can computational modeling guide the design of experiments for this compound’s application in battery electrolytes?

Density functional theory (DFT) simulations predict reductive decomposition pathways. For example:

  • Na⁺ coordination : Propylene carbonate analogs form stable complexes with Na⁺, leading to ring-opening reactions that yield sodium alkyl carbonates .
  • SEI layer formation : Simulate electron transfer barriers to identify decomposition products (e.g., NaF or fluorinated polymers) that stabilize anode interfaces.
  • Validation : Pair simulations with in situ Raman spectroscopy to correlate predicted intermediates with experimental spectra.

Methodological Recommendations

Q. Experimental design for studying solvent compatibility in polymer synthesis

  • Step 1 : Screen solubility in fluorous (e.g., perfluorodecalin) and polar aprotic solvents (e.g., DMF) via cloud-point measurements.
  • Step 2 : Conduct atom-transfer radical polymerization (ATRP) trials using perfluorohexyl methacrylate analogs as references .
  • Step 3 : Characterize polymer films via XPS to quantify fluorine content at surfaces.

Q. Addressing contradictory fluorocarbon bioaccumulation data

  • Approach : Use OECD 305 guidelines for bioaccumulation testing in fish models (e.g., rainbow trout).
  • Key metrics : Measure bioconcentration factors (BCF) and compare with structurally similar perfluorohexyl sulfonates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.